N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: is a complex organic compound featuring an indole group, a methoxyethyl group, and a bipyrazole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group and the formation of the bipyrazole carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial processes often incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological mechanisms.
Medicine: In medicine, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is being explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: This compound shares the indole and methoxyethyl groups but differs in its overall structure and functional groups.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound features an indole group and a benzimidazole structure, making it similar in some respects but distinct in others.
Uniqueness: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of an indole core, methoxyethyl group, and bipyrazole carboxamide structure
Properties
Molecular Formula |
C21H24N6O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H24N6O2/c1-13-20(14(2)26(3)25-13)17-12-18(24-23-17)21(28)22-16-6-5-7-19-15(16)8-9-27(19)10-11-29-4/h5-9,12H,10-11H2,1-4H3,(H,22,28)(H,23,24) |
InChI Key |
SDUCYCDEIYPWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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